2,4,6-Tribromobenzyl bromide

Beschreibung

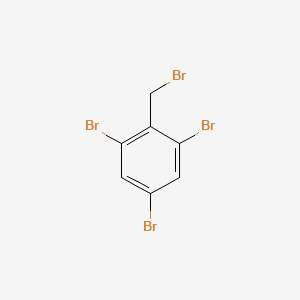

2,4,6-Tribromobenzyl bromide (CAS 54459-64-2, molecular formula C₇H₄Br₄, molecular weight 401.73) is a polybrominated aromatic compound featuring three bromine atoms on the benzene ring and an additional bromomethyl group . Its structure, 1,3,5-tribromo-2-(bromomethyl)benzene, confers high electron-withdrawing properties and steric bulk, making it a reactive intermediate in organic synthesis. Notably, it serves as a precursor for synthesizing 2,4,6-tribromobenzaldehyde via oxidation with triethylamine-N-oxide, achieving an 82% yield and a melting point of 97–98°C for the aldehyde product . This compound is primarily utilized in materials science and fine chemical synthesis, though specific industrial applications remain underresearched in the provided literature.

Eigenschaften

CAS-Nummer |

54459-64-2 |

|---|---|

Molekularformel |

C7H4Br4 |

Molekulargewicht |

407.72 g/mol |

IUPAC-Name |

1,3,5-tribromo-2-(bromomethyl)benzene |

InChI |

InChI=1S/C7H4Br4/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2H,3H2 |

InChI-Schlüssel |

PBGWOOMFRJYYKD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C(=C1Br)CBr)Br)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 2,4,6-Tribromobenzyl bromid beinhaltet typischerweise die Bromierung von Benzyl bromid. Die Reaktion wird durchgeführt, indem Benzyl bromid mit Brom in Gegenwart eines Katalysators wie Eisen oder Aluminium bromid behandelt wird. Zu den Reaktionsbedingungen gehören die Einhaltung einer kontrollierten Temperatur und die Sicherstellung der Abwesenheit von Feuchtigkeit, um eine Hydrolyse zu verhindern.

Industrielle Produktionsverfahren: In einer industriellen Umgebung beinhaltet die Produktion von 2,4,6-Tribromobenzyl bromid einen kontinuierlichen Prozess, bei dem Benzyl bromid in einem Reaktor mit Brom umgesetzt wird. Das Reaktionsgemisch wird dann durch Destillation gereinigt, um das gewünschte Produkt zu erhalten. Der Prozess wird optimiert, um hohe Ausbeuten und Reinheit zu erzielen.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2,4,6-Tribromobenzyl bromid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Nucleophile Substitution: Die Bromatome können durch Nucleophile wie Hydroxid-, Amin- oder Thiolationen ersetzt werden.

Eliminierungsreaktionen: Unter basischen Bedingungen kann die Verbindung unter Eliminierung zu Alkenen reagieren.

Kopplungsreaktionen: Sie kann an Kopplungsreaktionen wie der Suzuki-Miyaura-Kopplung teilnehmen, um Biarylverbindungen zu bilden.

Häufige Reagenzien und Bedingungen:

Nucleophile Substitution: Reagenzien wie Natriumhydroxid, Ammoniak oder Thiole in polaren Lösungsmitteln.

Eliminierungsreaktionen: Starke Basen wie Kalium-tert-butoxid in aprotischen Lösungsmitteln.

Kopplungsreaktionen: Palladiumkatalysatoren und Boronsäuren in Gegenwart einer Base.

Hauptprodukte, die gebildet werden:

Nucleophile Substitution: Substituierte Benzylderivate.

Eliminierungsreaktionen: Alkene.

Kopplungsreaktionen: Biarylverbindungen.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2,4,6-Tribromobenzyl bromide serves as a versatile reagent in organic synthesis for producing complex molecules. It can undergo:

- Nucleophilic Substitution: Reacting with nucleophiles (e.g., hydroxides or amines) to form substituted benzyl derivatives.

- Elimination Reactions: Under basic conditions to yield alkenes.

- Coupling Reactions: Such as Suzuki-Miyaura coupling to create biaryl compounds.

Biological Research

The compound has been employed in studies focusing on enzyme inhibition and protein modification. Notably:

- Histone Deacetylase Inhibitors: It acts as a reagent in the design and synthesis of novel inhibitors targeting histone deacetylase 1 through click chemistry .

- Toxicological Studies: Investigations into its metabolic pathways and potential biological effects indicate varying degrees of toxicity and environmental impact.

Pharmaceutical Applications

This compound is crucial in the synthesis of pharmaceutical intermediates. Its reactivity allows for:

- The production of drug candidates with specific biological activities.

- Modifications that enhance therapeutic efficacy or reduce side effects.

Flame Retardants

The compound is used in the formulation of flame retardants due to its high bromine content, which imparts fire-resistant properties to materials such as plastics and textiles.

Pesticides

Research indicates that compounds derived from this compound exhibit insecticidal and herbicidal activities . These applications are particularly relevant in agricultural settings where pest control is essential.

Case Studies

- Histone Deacetylase Inhibition:

-

Environmental Impact Assessment:

- Research into the biodegradation pathways of this compound revealed the formation of metabolites that may pose ecological risks. Efforts to understand these pathways are crucial for assessing its environmental safety.

Wirkmechanismus

The mechanism of action of 2,4,6-Tribromobenzyl bromide involves its reactivity towards nucleophiles. The bromine atoms act as leaving groups, allowing the compound to participate in substitution reactions. The molecular targets include nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Substituted Benzyl Bromides

Key Observations :

- Electron Effects: Bromine and fluorine substituents increase electrophilicity at the benzyl carbon, facilitating nucleophilic substitution (SN2).

- Steric Hindrance : The three bromines in this compound impose significant steric barriers, which may slow reaction kinetics relative to less substituted derivatives (e.g., 3,4,5-trifluorobenzyl bromide) .

Table 2: Reactivity and Use Cases

Key Comparisons :

- Synthetic Utility : Unlike methyl bromide (a simple alkylating agent), this compound is tailored for aromatic substitution reactions, producing brominated aldehydes or cross-coupled products .

- Biological Activity : Sepantronium bromide (a benzyl bromide derivative with a complex heterocyclic structure) inhibits survivin in cancer cells, whereas this compound lacks documented biological activity, highlighting structural specificity in drug design .

Biologische Aktivität

2,4,6-Tribromobenzyl bromide (TBB) is a brominated organic compound that has garnered attention due to its diverse applications and potential biological effects. This article delves into the biological activity of TBB, highlighting its toxicity, metabolic pathways, and environmental impact based on various research findings.

Chemical Structure and Properties

This compound is characterized by its three bromine atoms attached to a benzyl group. Its chemical formula is , and it is recognized for its lipophilic properties which influence its biological interactions.

Toxicity and Safety Profile

The toxicity of TBB has been evaluated through various studies:

- Acute Toxicity : The acute oral LD50 in rats has been reported to be approximately 1,486 mg/kg. Inhalation studies indicate an LC50 greater than 50,000 mg/m³, suggesting low acute inhalation toxicity. However, dermal exposure shows an LD50 greater than 2,000 mg/kg .

- Repeated Dose Toxicity : A study involving repeated doses revealed body weight suppression and increased liver weight at high doses (1,000 mg/kg/day) in rats. The NOAEL (No Observed Adverse Effect Level) was determined to be 100 mg/kg/day .

- Sensitization Potential : TBB has been identified as a sensitizer in guinea pigs, indicating potential allergic reactions upon repeated exposure .

Mutagenicity and Carcinogenicity

In vitro studies have shown that TBB does not exhibit mutagenic properties in bacterial assays. However, one chromosomal aberration test returned positive results under metabolic activation conditions . Long-term carcinogenic studies are lacking; thus, the carcinogenic potential remains uncertain.

Metabolic Pathways

TBB undergoes microbial metabolism leading to the formation of metabolites such as 2,4,6-tribromoanisole (TBA), which is known for its musty odor and potential ecological effects .

Environmental Persistence

TBB is considered to have low biodegradability with a BOD (Biochemical Oxygen Demand) of 49% after 28 days. It has been detected in environmental samples, raising concerns about bioaccumulation and long-term ecological impacts .

Case Study 1: Occupational Exposure

A monitoring study revealed workplace exposure levels of TBB during manufacturing processes. Average concentrations ranged from 0.6 mg/m³ to 6.28 mg/m³ depending on the operation type . Workers involved in recovery operations exhibited higher exposure levels compared to other tasks.

Case Study 2: Environmental Monitoring

In Japan, TBB was monitored in water and sediment samples. The highest concentrations were found near industrial discharge points, indicating significant environmental contamination risks associated with its use as a flame retardant and wood preservative .

Research Findings Summary

| Study Focus | Key Findings |

|---|---|

| Acute Toxicity | LD50 (oral): ~1,486 mg/kg; LC50 (inhalation): >50,000 mg/m³; Dermal LD50: >2,000 mg/kg |

| Repeated Dose Toxicity | NOAEL: 100 mg/kg/day; liver weight increase at high doses |

| Mutagenicity | Negative in most tests; positive chromosomal aberration with metabolic activation |

| Environmental Persistence | Low biodegradability; detected in environmental samples |

Q & A

Q. What are the recommended methods for synthesizing 2,4,6-Tribromobenzyl bromide in a laboratory setting?

Synthesis typically involves bromination of benzyl derivatives or alkylation of tribromophenols. For example, phase-transfer catalysis (PTC) is an effective method for alkylating bromophenols. In a similar reaction system, 2,4,6-Tribromophenol reacts with benzyl bromide in a two-phase mixture (e.g., KOH/chlorobenzene) using a phase-transfer catalyst. Key parameters include optimizing catalyst distribution, reaction temperature, and stoichiometry to enhance yield .

Q. What safety precautions are essential when handling this compound?

Critical safety measures include:

- Use of personal protective equipment (PPE) : gloves, goggles, and lab coats.

- Conducting reactions in a fume hood to avoid inhalation of volatile bromides.

- Storing the compound in a dry, airtight container at −20°C to prevent degradation.

- Disposal via qualified personnel following federal/state regulations due to its hazardous nature .

Q. How can researchers mitigate risks associated with the compound’s degradation during storage?

Degradation risks increase with prolonged storage. Recommendations include:

- Regular stability testing using HPLC or GC-MS to monitor purity.

- Avoiding exposure to moisture or light, which may accelerate decomposition.

- Requesting updated safety data sheets (SDS) for long-stored samples .

Advanced Research Questions

Q. What experimental design considerations are critical when studying the reaction kinetics of this compound in nucleophilic substitution reactions?

Key factors include:

- Two-phase reaction systems : Evaluate mass transfer limitations between organic/aqueous phases.

- Catalyst selection : Optimize phase-transfer catalysts (e.g., quaternary ammonium salts) to enhance interfacial reactivity.

- Kinetic modeling : Use the two-film theory to account for intrinsic reaction rates and mass transfer coefficients, as demonstrated in PTC systems .

Q. How can researchers resolve contradictory data regarding the degradation products of this compound under varying pH conditions?

Methodologies include:

- Multi-analytical approach : Combine LC-MS, NMR, and ion chromatography to identify degradation byproducts (e.g., bromide ions, debrominated derivatives).

- pH-controlled stability studies : Compare degradation pathways in acidic, neutral, and alkaline conditions, referencing protocols from bromide tracer studies .

Q. What advanced analytical techniques are suitable for characterizing this compound’s purity and structural integrity?

- Capillary Electrophoresis (CE) : Optimize buffer systems (e.g., borate or phosphate) to resolve bromide/chloride peaks and assess ionic impurities .

- MALDI-MS : For high-sensitivity detection of trace degradation products, adapted from protein-sequencing applications .

- GC-MS : Quantify volatile byproducts using validated separation protocols .

Q. How does solvent choice impact the compound’s stability and reactivity in synthetic applications?

- Polar aprotic solvents (e.g., DMSO, DMF): Enhance solubility but may promote hydrolysis in humid conditions.

- Chlorinated solvents (e.g., chlorobenzene): Reduce side reactions in PTC systems by stabilizing intermediates.

- Inert atmospheres : Use nitrogen/argon to prevent oxidation in reactive solvents .

Contradictions and Methodological Challenges

- Analytical discrepancies : Variations in bromide quantification methods (e.g., ion-selective electrodes vs. chromatography) can lead to conflicting data. Standardize protocols using NIST-validated techniques .

- Reaction rate assumptions : Early studies may overlook mass transfer limitations in biphasic systems. Recent models emphasize integrating intrinsic kinetics with phase equilibria for accurate predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.